molecular formula C10H12N4 B1612138 N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine CAS No. 879896-43-2

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine

Cat. No.: B1612138
CAS No.: 879896-43-2
M. Wt: 188.23 g/mol
InChI Key: LLGQTEDUTKNYIP-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine (CAS: 876316-32-4) is a secondary amine featuring a benzyl group substituted at the meta position with a 1,2,4-triazole ring linked via a methylene spacer. Its molecular weight is 202.26 g/mol, with a purity of 97% (commercial specification) .

Properties

IUPAC Name

N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-11-6-9-3-2-4-10(5-9)14-8-12-7-13-14/h2-5,7-8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQTEDUTKNYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594503
Record name N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-43-2
Record name N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Methylation

An alternative route involves the initial synthesis of N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, followed by methylation of the secondary amine using formaldehyde and a reducing agent (Eschweiler–Clarke methylation), or via catalytic methylation with methanol under basic conditions and a transition metal catalyst.

General Procedure:

  • N-Benzylamine Synthesis:

    • Prepare N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine via reductive amination as above, but with ammonia or a primary amine.
  • N-Methylation:

    • React the secondary amine with formaldehyde and formic acid (Eschweiler–Clarke) or with methanol and a suitable catalyst (e.g., iridium complex) and base (e.g., caesium carbonate).
    • Heat at 100°C for 16 hours under inert atmosphere.

Representative Data Table:

Step Reagents Solvent Catalyst/Base Temp (°C) Time (h) Yield (%)
Reductive Amination Benzaldehyde, amine, H₂/Pd-C Methanol Pd/C 80–100 12–24 70–90
N-Methylation Formaldehyde, formic acid Water 90–100 8–16 60–85
Catalytic Methylation Methanol, base, Ir catalyst Methanol Cs₂CO₃, Ir-complex 100 16 75–90

Experimental Considerations

  • Atmosphere: Most procedures are conducted under argon or nitrogen to avoid oxidation and moisture-sensitive side reactions.
  • Purification: Silica gel column chromatography is the standard purification method, with hexane/ethyl acetate as the eluent.
  • Characterization: Products are typically characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Amination High yield, simple workup, scalable Requires hydrogenation setup
Catalytic N-Methylation Mild conditions, avoids toxic reagents Requires expensive catalysts
Eschweiler–Clarke Methylation Widely applicable, simple reagents Produces CO₂, formic acid waste

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzaldehyde], while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine has been investigated for its potential as an antifungal agent. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This property makes it a candidate for developing new antifungal medications.

Case Study: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for antifungal properties. This compound exhibited significant activity against Candida albicans, suggesting its potential as a lead compound for further development .

Agricultural Applications

The compound has also been explored in agrochemical formulations due to its biological activity against plant pathogens. Its application can enhance crop protection strategies.

Case Study: Plant Pathogen Inhibition

Research conducted on the efficacy of triazole derivatives showed that this compound effectively reduced the incidence of Fusarium infections in crops. The results indicated an increase in yield and plant health when used as a fungicide .

Biochemical Research

In biochemical studies, this compound serves as a useful tool for probing enzyme mechanisms and interactions due to its ability to act as a ligand.

Case Study: Enzyme Inhibition

A recent investigation demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays that revealed IC50 values comparable to known inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Substituent Position and Linkage
  • Target Compound :

    • Triazole Position : 1-yl (N1-substituted triazole).
    • Linkage : Triazole connected via methylene (–CH2–) to the benzyl group.
    • Amine Substitution : Secondary amine (N-methyl).
  • [2-(1H-1,2,4-Triazol-1-yl)benzyl]amine Hydrochloride (CAS: 869591-75-3): Triazole Position: Ortho on benzyl ring (C2 vs. C3 in target). Amine Substitution: Primary amine (free –NH2, protonated as HCl salt). Impact: Reduced steric hindrance and higher basicity compared to the target compound .
  • N-{3-[(2-Fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine (CAS: Not provided): Triazole Position: 3-yl (C3-substituted triazole). Substituent: 2-Fluorobenzyloxy group at benzyl C3. Impact: Electron-withdrawing fluorine and ether linkage may enhance metabolic stability but reduce solubility .
Heterocyclic Modifications
  • N-Benzyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (CAS: Not provided): Core Structure: Pyrimidine ring fused with nitro-substituted triazole.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Features Key Substituents
Target Compound 202.26 Not reported Likely moderate (neutral amine) –CH2– triazole, N-methyl
[2-(Triazol-1-yl)benzyl]amine HCl 209.66 (free base) Not reported High (ionic HCl salt) Ortho-triazole, primary amine
N-{3-Bromo-5-methoxy-…}amine (CAS: 884984-65-0) 403.27 Not reported Low (bulky substituents) Bromo, methoxy, methylbenzyloxy
3-(1H-1,2,4-Triazol-1-yl)aniline 160.17 Not reported Moderate (primary amine) Aniline, meta-triazole

Biological Activity

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

Molecular Characteristics:

  • IUPAC Name: N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine
  • Molecular Formula: C10H12N4
  • Molecular Weight: 188.234 g/mol
  • CAS Number: 879896-43-2
  • PubChem CID: 18525742

The compound features a triazole ring, which is known for its diverse biological activities, particularly in the realm of pharmacology.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A notable study demonstrated that derivatives similar to this compound were effective inhibitors of cancer cell proliferation. For instance, a related compound showed an IC50 value of 46 nM against MCF-7 human breast tumor cells, suggesting potent antiproliferative activity .

Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. In vitro studies have shown that triazole-based compounds can disrupt normal microtubule dynamics in HeLa cells, leading to G2/M phase arrest .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The structural features that enhance their interaction with microbial targets contribute to their effectiveness as antifungal agents. The presence of the triazole ring allows for hydrogen bonding with target enzymes in fungi, disrupting their metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
AnticancerMCF-7 Breast Cancer Cells46
AntimicrobialVarious Fungal PathogensVaries
Tubulin Polymerization InhibitionHeLa CellsComplete Inhibition at 10 µM

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the benzyl group and the triazole ring can significantly influence the biological activity of these compounds. For example:

  • Meta-substitution on the benzyl group has been shown to enhance antiproliferative activity.
  • Variations in heterocyclic substitutions can lead to different levels of potency against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine
Reactant of Route 2
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N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.